3-Bromonaphthalene-1-sulfonylchloride
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Overview
Description
3-Bromonaphthalene-1-sulfonylchloride is an organic compound characterized by the presence of a bromine atom attached to the third position of a naphthalene ring, and a sulfonyl chloride group attached to the first position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-sulfonylchloride typically involves the bromination of naphthalene followed by sulfonylation. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.
Sulfonylation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming this compound.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with Pd/C or other suitable catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as sulfonamides, sulfonate esters, or sulfonyl thiols.
Reduction: 3-Naphthalenesulfonylchloride.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
3-Bromonaphthalene-1-sulfonylchloride is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent for modifying biomolecules, aiding in the study of protein functions and interactions.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromonaphthalene-1-sulfonylchloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, or sulfonyl thiol bonds. These reactions often proceed via a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
4-Bromonaphthalene-1-sulfonylchloride: Similar in structure but with the bromine atom at the fourth position.
2-Bromonaphthalene-1-sulfonylchloride: Bromine atom at the second position.
Naphthalene-1-sulfonylchloride: Lacks the bromine atom.
Uniqueness: 3-Bromonaphthalene-1-sulfonylchloride is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers.
Properties
Molecular Formula |
C10H6BrClO2S |
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Molecular Weight |
305.58 g/mol |
IUPAC Name |
3-bromonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6BrClO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H |
InChI Key |
KFPYHRVGUXSDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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